(8R)-8-hydroxyhexadecanoic acid
Description
Overview of Oxygenated Fatty Acids and Oxylipins Research
Oxygenated fatty acids, collectively known as oxylipins, are a diverse group of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs). nih.gov This enzymatic or non-enzymatic oxidation process generates a vast array of bioactive lipids that play crucial roles in numerous physiological and pathological processes. nih.govlcms.cz Oxylipins are involved in regulating inflammation, smooth muscle contraction, blood coagulation, and host defense mechanisms. lcms.cz
The field of oxylipin research has expanded significantly with advancements in lipidomic methodologies, which have enabled the detection and characterization of a wide number of these molecules derived from various PUFAs, not just arachidonic acid. nih.gov In plants, oxylipins are key players in development and defense against pathogens and wounding. frontiersin.org They are formed from the oxygenation of C18 and C20 fatty acids, leading to a wide variety of compounds. frontiersin.org The synthesis of oxylipins is a dynamic process, often triggered by developmental cues or in response to biotic and abiotic stress. nih.gov
Significance of Positional and Stereoisomeric Specificity in Lipid Research
The biological function of lipids is often dictated by their precise chemical structure, including the position of functional groups and their stereochemistry. nih.gov Lipids are not simple polymers but have complex structures with fatty acid chains at distinct positions and specific orientations of double bonds and functional groups, leading to a vast number of stereoisomers. nih.gov These subtle structural variations can result in unique roles in maintaining lipid homeostasis and in the development of diseases. nih.gov
The challenge in lipidomics is to distinguish between these numerous structural and stereoisomers, as they are often unresolvable using conventional methods. nih.gov However, understanding the specific roles of each isomer is critical because biological systems often exhibit high stereospecificity. For example, the biological activities of many bioactive lipid mediators are highly regio- and stereospecific. nih.gov The configuration of a hydroxyl group (R vs. S) on a fatty acid chain can lead to different biological effects. nih.gov This is exemplified by the differential effects of (R)- and (S)-enantiomers of 2-hydroxy palmitic acid on membrane mobility and cellular processes. nih.gov Similarly, the stereoisomers of certain branched fatty acid esters of hydroxy fatty acids (FAHFAs) show distinct biological activities, with one stereoisomer impacting insulin (B600854) secretion and glucose uptake while both may possess anti-inflammatory properties. nih.gov Therefore, enantioselective analysis is crucial for an accurate interpretation of biological pathways and enzymatic mechanisms. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
92842-53-0 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
(8R)-8-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m1/s1 |
InChI Key |
KMEKMXBMYZGGDT-OAHLLOKOSA-N |
Isomeric SMILES |
CCCCCCCC[C@H](CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCCCCC(CCCCCCC(=O)O)O |
Origin of Product |
United States |
Occurrence and Metabolic Transformations in Microbial and Fungal Systems
Fungal Biosynthetic Pathways and Oxylipin Profiles
Fungi are prolific producers of a wide array of secondary metabolites, including oxylipins, which are oxygenated fatty acids. These compounds are involved in fungal development, sporulation, and interactions with their environment. The biosynthesis of (8R)-hydroxy fatty acids and related compounds is a key aspect of fungal metabolism.
Aspergillus Species: (8R)-Dioxygenase Activity and Associated Metabolites
Several species of the genus Aspergillus, including the human pathogen Aspergillus fumigatus and the genetic model Aspergillus nidulans, possess genes (ppoA, ppoB, and ppoC) that encode for fatty acid oxygenases. nih.govdiva-portal.org The PpoA enzymes in these species have been identified as (8R)-dioxygenases with hydroperoxide isomerase activity, specifically designated as 5,8-linoleate diol synthases (5,8-LDS). nih.govdiva-portal.org These enzymes catalyze the transformation of linoleic acid into (8R)-hydroperoxyoctadecadienoic acid ((8R)-HPODE) and subsequently into (5S,8R)-dihydroxy-9Z,12Z-octadecadienoic acid ((5S,8R)-DiHODE). nih.govdiva-portal.org
The initial step involves the abstraction of a hydrogen atom and the antarafacial insertion of molecular oxygen at the C-8 position of linoleic acid to form (8R)-HPODE. nih.govdiva-portal.org This is followed by the isomerization of (8R)-HPODE to (5S,8R)-DiHODE through suprafacial hydrogen abstraction and oxygen insertion at C-5. nih.govdiva-portal.org Deletion of the ppoA gene leads to a significant reduction in the biosynthesis of (8R)-H(P)ODE and a complete loss of (5S,8R)-DiHODE production. nih.govdiva-portal.org In contrast, the ppoC gene product has been identified as a linoleate (B1235992) (10R)-dioxygenase. nih.govdiva-portal.org These oxylipins, collectively termed psi factors, play crucial roles in regulating the development of asexual conidiophores and sexual cleistothecia, as well as secondary metabolism. uniprot.org
Table 1: Key Enzymes and Metabolites in Aspergillus Oxylipin Biosynthesis
| Enzyme/Gene | Activity | Substrate | Intermediate Product | Final Product |
| PpoA (5,8-LDS) | (8R)-dioxygenase, hydroperoxide isomerase | Linoleic acid | (8R)-HPODE | (5S,8R)-DiHODE |
| PpoC | (10R)-dioxygenase | Linoleic acid | (10R)-HPODE | (10R)-HODE |
Laetisaria arvalis: Mechanism of (8R)-Hydroxylinoleic Acid Formation
The fungus Laetisaria arvalis is known to produce the fungicidal metabolite 8-hydroxylinoleic acid. nih.gov The formation of this compound proceeds through the action of a linoleic acid 8R-dioxygenase. nih.gov This enzyme metabolizes linoleic acid to (8R)-hydroperoxylinoleic acid as the primary intermediate, which is then reduced to 8-hydroxylinoleic acid. nih.gov The absolute configuration of the hydroxyl group has been confirmed to be R. nih.gov The dioxygenase activity is present in the soluble fraction of the cell lysate and exhibits similarities to the 8R-dioxygenase found in Gaeumannomyces graminis. nih.gov
Magnaporthe oryzae: LDS-Mediated Oxylipin Biosynthesis and Genetic Control
The rice blast fungus, Magnaporthe oryzae, possesses two genes with homology to linoleate diol synthase (LDS). nih.govresearchgate.net This fungus oxidizes linoleic acid to produce a range of oxylipins, including (8R)-HPODE, (7S,8S)-DiHODE, (6S,8R)-DiHODE, and (8R,11S)-DiHODE. nih.gov A key enzyme in this process is a 7,8-linoleate diol synthase (7,8-LDS), which sequentially converts linoleic acid to (8R)-HPODE and then to (7S,8S)-DiHODE. nih.gov The formation of (8R)-HPODE occurs via hydrogen abstraction and antarafacial oxygenation at C-8, while the subsequent diol formation is a result of intramolecular suprafacial oxygenation at C-7 by the N-terminal cytochrome P450 domain of the LDS. nih.gov
Genetic studies involving the deletion of the 7,8-LDS gene (at the MGG_13239 locus) resulted in the complete loss of (7S,8S)-DiHODE biosynthesis, confirming the enzyme's function. nih.gov Interestingly, this gene deletion did not appear to be critical for sporulation or the pathogenicity of the fungus in rice infection studies. nih.govresearchgate.net Further research has indicated that a suppressor mutant with cAMP-independent PKA activity can transform linoleic acid into different major metabolites, suggesting that other oxylipin biosynthetic pathways can be up-regulated by protein kinase A. nih.gov
Metabolism by Other Fungal Genera
The production of hydroxy fatty acids is a widespread phenomenon among fungi. researchgate.net For instance, the yeast Pityrosporum ovale metabolizes even-carbon-number fatty acids, with 9-hydroxypalmitic acid being the major product. portlandpress.com Various fungal species, including Aspergillus niger, Rhizopus sp., and Penicillium chrysogenum, have been shown to produce a range of hydroxy and dicarboxylic acids. researchgate.net In many of these fungi, 22-hydroxydocosanoic acid is a commonly identified and abundant hydroxy fatty acid. researchgate.net These compounds are considered secondary metabolites and their presence and abundance can vary significantly between different fungal species. researchgate.net
Bacterial Biotransformations Leading to Hydroxy Fatty Acids
Bacteria, like fungi, are capable of transforming fatty acids into valuable hydroxylated derivatives. These bioconversions are of interest for their potential industrial applications.
Pseudomonas Species in Oleic Acid and Linoleic Acid Bioconversions
Pseudomonas aeruginosa is a well-studied bacterium known for its ability to convert oleic acid into hydroxy fatty acids. dss.go.thcabidigitallibrary.org The strain P. aeruginosa PR3 converts oleic acid to 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) with high efficiency, achieving yields greater than 80%. dss.go.thcabidigitallibrary.org The proposed pathway involves an initial hydration of oleic acid at the C-10 position, which introduces a hydroxyl group and shifts the double bond from C-9 to C-8, forming a 10-hydroxy-8(E)-octadecenoic acid (HOD) intermediate. acs.orgnih.gov This intermediate is then further oxidized by a hydroxylase at the C-7 position to produce DOD. acs.orggsartor.org
Interestingly, while P. aeruginosa PR3 efficiently converts oleic acid, it does not bioconvert linoleic acid. dss.go.th However, it can convert ricinoleic acid into a novel compound, 7,10,12-trihydroxy-8(E)-octadecenoic acid. dss.go.th Another species, Pseudomonas aeruginosa 42A2, also produces hydroxy fatty acids from oleic acid. nih.gov The bioconversion by this strain involves a diol synthase activity that first produces (10S)-hydroxy-(8E)-octadecenoic acid (10-H(P)OME), which is then converted to (7S,10S)-dihydroxy-(8E)-octadecenoic acid (7,10-DiHOME). nih.gov Genetic studies have identified two genes, PA2077 and PA2078, that are responsible for this two-step conversion. nih.gov
Other bacteria, such as Flavobacterium sp. DS5, can convert linoleic acid into 10-hydroxy-12(Z)-octadecenoic acid with a 55% yield. gsartor.orgnhri.org.tw
Table 2: Bacterial Bioconversion of Fatty Acids
| Bacterial Species | Substrate | Key Enzyme/Activity | Product(s) |
| Pseudomonas aeruginosa PR3 | Oleic Acid | Hydratase, Hydroxylase | 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) |
| Pseudomonas aeruginosa 42A2 | Oleic Acid | 10S-dioxygenase (PA2077), (7S,10S)-hydroperoxide diol synthase (PA2078) | (10S)-hydroxy-(8E)-octadecenoic acid (10-H(P)OME), (7S,10S)-dihydroxy-(8E)-octadecenoic acid (7,10-DiHOME) |
| Flavobacterium sp. DS5 | Linoleic Acid | Not specified | 10-hydroxy-12(Z)-octadecenoic acid |
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| (8R)-HPODE | (8R)-hydroperoxyoctadecadienoic acid |
| (5S,8R)-DiHODE | (5S,8R)-dihydroxy-9Z,12Z-octadecadienoic acid |
| (10R)-HPODE | (10R)-hydroperoxy-8E,12Z-octadecadienoic acid |
| (10R)-HODE | (10R)-hydroxy-8E,12Z-octadecadienoic acid |
| 8-hydroxylinoleic acid | 8-hydroxy-9Z,12Z-octadecadienoic acid |
| (7S,8S)-DiHODE | (7S,8S)-dihydroxy-9Z,12Z-octadecadienoic acid |
| (6S,8R)-DiHODE | (6S,8R)-dihydroxy-9Z,12Z-octadecadienoic acid |
| (8R,11S)-DiHODE | (8R,11S)-dihydroxy-9Z,12Z-octadecadienoic acid |
| 9-hydroxypalmitic acid | 9-hydroxyhexadecanoic acid |
| 22-hydroxydocosanoic acid | 22-hydroxydocosanoic acid |
| DOD | 7,10-dihydroxy-8(E)-octadecenoic acid |
| HOD | 10-hydroxy-8(E)-octadecenoic acid |
| 7,10,12-trihydroxy-8(E)-octadecenoic acid | 7,10,12-trihydroxy-8(E)-octadecenoic acid |
| 10-H(P)OME | (10S)-hydroxy-(8E)-octadecenoic acid |
| 7,10-DiHOME | (7S,10S)-dihydroxy-(8E)-octadecenoic acid |
| 10-hydroxy-12(Z)-octadecenoic acid | 10-hydroxy-12Z-octadecenoic acid |
Contributions of Gut Microbiota to Oxylipin Biosynthesis
The gut microbiota plays a significant role in metabolizing dietary lipids, including the production of bioactive lipid mediators known as oxylipins. frontiersin.orgmdpi.com These microorganisms possess unique enzymes capable of transforming unsaturated fatty acids into various hydroxy and oxo fatty acids that are not produced by mammalian cells. frontiersin.org While much of the research has focused on the metabolism of C18 fatty acids like linoleic acid and oleic acid, the enzymatic machinery of gut bacteria has the potential to act on a range of fatty acid substrates.
Gut bacteria, including species of Lactobacillus and Bifidobacterium, can produce conjugated linoleic acid (CLA) and various hydroxy fatty acids (HYA). frontiersin.org These microbial metabolites can then influence host physiology, including the regulation of the immune system and intestinal barrier function. frontiersin.org For example, certain oxylipins derived from gut microbial activity can interact with host receptors such as G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs), thereby modulating inflammatory responses. mdpi.comuniversiteitleiden.nl
The production of these bioactive lipids depends on specific bacterial enzymes, including hydratases, dehydrogenases, and isomerases. frontiersin.org While direct evidence for the biosynthesis of (8R)-8-hydroxyhexadecanoic acid by gut microbiota is not extensively documented, the known capacity of these microbes to hydroxylate various fatty acids suggests a potential pathway for its formation from C16 precursors. For instance, the bacterium Staphylococcus aureus can metabolize host-derived oleic acid into 10-hydroxystearic acid (10-HSA), which modulates the host's innate immune response. mdpi.com This highlights the general ability of bacteria to produce hydroxylated fatty acids that play a role in host-microbe interactions. The composition of the gut microbiota can be influenced by diet, which in turn affects the profile of oxylipins produced. mdpi.comuniversiteitleiden.nl
Enzymatic Characterization of Bacterial Hydratases and Dioxygenases
Bacterial fatty acid hydratases (FAHs) are a versatile class of enzymes that catalyze the addition of water to the double bonds of unsaturated fatty acids, producing hydroxy fatty acids. nih.govmdpi.comresearchgate.net These enzymes have garnered significant attention for their potential in biocatalytic applications due to their high regio- and stereoselectivity. nih.govmdpi.com
A prominent group within this class is the oleate (B1233923) hydratases (EC 4.2.1.53), which convert oleic acid (a C18 fatty acid) into (R)-10-hydroxystearic acid. tudelft.nlmdpi.com These enzymes are typically dependent on a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govresearchgate.net Interestingly, the FAD cofactor does not appear to have a redox function in the hydration reaction; instead, it is thought to play a structural role in organizing the active site or stabilizing the transition state. tudelft.nlresearchgate.net In some cases, the reduced form, FADH2, is required for maximal activity. tudelft.nlmdpi.com
While many characterized hydratases are specific for C18 fatty acids, research has revealed that some possess a broader substrate range. nih.govresearchgate.net A study on Lactobacillus acidophilus identified a novel unsaturated fatty acid hydratase capable of converting C16 to C22 fatty acids. acs.org This demonstrates the existence of bacterial enzymes that can act on hexadecanoic acid precursors. Fatty acid hydratases can be classified into subtypes based on their regioselectivity, hydroxylating different positions on the fatty acid chain. nih.govresearchgate.net
Dioxygenases are another class of enzymes involved in fatty acid metabolism, catalyzing the insertion of molecular oxygen. In bacteria, these enzymes contribute to the diversity of oxylipins, which can act as signaling molecules in processes like biofilm formation and host interactions. mdpi.com
Table 1: Examples of Characterized Bacterial Fatty Acid Hydratases
| Enzyme/Organism | Substrate(s) | Product(s) | Cofactor | Reference |
|---|---|---|---|---|
| Oleate Hydratase from Macrococcus caseolyticus | Oleic acid | 10-Hydroxystearic acid | FAD | nih.gov |
| Oleate Hydratase from Lactobacillus rhamnosus | Oleic acid | (R)-10-Hydroxystearic acid | FADH₂ | mdpi.commdpi.com |
| Oleate Hydratase from Stenotrophomonas maltophilia | Oleic acid | 10-Hydroxystearic acid | FAD | mdpi.com |
| Fatty Acid Hydratase from Lactobacillus acidophilus | C16-C22 Unsaturated Fatty Acids | Various Hydroxy Fatty Acids | Not specified | acs.org |
| Oleate Hydratase from Elizabethkingia meningoseptica | Oleic acid | 10-Hydroxystearic acid | FAD | researchgate.net |
Metabolic Interplay in Plant-Microbe Interactions
Rhizosphere Metabolomics and Correlations with Microbial Communities
The rhizosphere, the narrow zone of soil surrounding plant roots, is a hotspot of microbial activity influenced by root exudates. researchgate.netbiorxiv.org Metabolomic analyses of the rhizosphere have revealed a complex interplay between plant-derived metabolites and the structure of soil microbial communities. biorxiv.orgpnas.org Plants release a variety of compounds, including sugars, amino acids, and organic acids, which serve as nutrients and signaling molecules for microbes. biorxiv.org
Fatty acids and their derivatives are among the key metabolites that shape the rhizosphere microbiome. researchgate.netfrontiersin.org Studies have shown that the profile of these lipid metabolites can change in response to environmental stresses like nutrient limitation or drought. biorxiv.orgpnas.org These changes in the metabolome are significantly correlated with shifts in the diversity and composition of bacterial and fungal communities. researchgate.netpnas.orgfrontiersin.org For example, under nitrogen-limited conditions, an increase in certain aromatic acids was linked to a higher abundance of bacteria from phyla such as Acidobacteria and Verrucomicrobia. biorxiv.orgpnas.org
Conversely, specific microbial taxa are associated with the presence of particular organic acids, suggesting that these microbes are adapted to utilize these compounds as carbon sources. pnas.org The ability to metabolize organic acids is a trait linked to the proliferation of various taxa in the rhizosphere. pnas.org Therefore, fatty acids released by plant roots can act as selective agents, favoring the growth of certain microbial populations while potentially inhibiting others, thereby directly influencing the structure and function of the soil microbial community. researchgate.netfrontiersin.org
Endophytic Fungi Influence on Plant Fatty Acid Metabolites
Endophytic fungi reside within plant tissues for at least part of their life cycle without causing apparent disease. frontiersin.orgekb.eg This symbiotic relationship often involves a complex chemical crosstalk, with endophytic fungi capable of influencing the host plant's metabolism, including the synthesis of fatty acids and their derivatives. frontiersin.orgresearchgate.net
Studies have shown a close physical association between endophytic fungal hyphae and plant lipid bodies, suggesting a direct role for the fungi in the metabolism, transport, or regulation of plant oils. researchgate.netscielo.org.mx Endophytes can stimulate the host to enhance the synthesis of various primary and secondary metabolites. researchgate.net Metabolomic analyses comparing host plant tissues and their associated endophytic fungi have revealed that fatty acids represent a major chemical class of compounds shared between them. frontiersin.org
This shared metabolism can lead to the production of a suite of oxylipins. Fungal oxylipins can mimic the host's endogenous signaling molecules, such as jasmonic acid, thereby influencing plant defense responses and other physiological processes. frontiersin.org Conversely, plants can produce oxylipins that affect the development and secondary metabolism of the fungi. frontiersin.org This reciprocal influence on fatty acid and oxylipin metabolism is thought to be crucial for establishing and maintaining the symbiotic relationship. frontiersin.org Some endophytic fungi are also known to produce a range of their own fatty acids, which can be influenced by environmental factors. researchgate.net
C16 Fatty Acid Oxylipin Pathways in Marine Organisms (e.g., Diatoms)
Marine diatoms, a major group of phytoplankton, have been found to possess unique oxylipin pathways that utilize C16 polyunsaturated fatty acids as substrates. nih.govrsc.orgrsc.org This is in contrast to the more commonly studied oxylipin pathways in plants and animals, which typically involve C18 and C20 fatty acids. rsc.org
Research on the marine diatom Thalassiosira rotula led to the characterization of an unprecedented series of C16 oxylipins. nih.govrsc.orgrsc.org These compounds are derived from the enzymatic oxidation of C16 fatty acids. nih.govrsc.org The investigation established the presence of a specific 9S-lipoxygenase (LOX) activity that acts on hexadeca-6,9,12-trienoic acid (C16:3). nih.govrsc.org This enzymatic cascade, involving lipoxygenase and hydroperoxide lyase enzymes, leads to a variety of products, including hydroxy fatty acids and polyunsaturated aldehydes (PUAs). nih.govmdpi.com
Similar C16-based oxylipin pathways have been identified in other diatoms, such as Nanofrustulum shiloi. mdpi.comnih.gov In this species, the activation of C16 polyunsaturated fatty acids by a 9-LOX, alongside pathways for C20 fatty acids, contributes to its mixture of oxylipins. mdpi.comnih.gov The products include not only derivatives of C16:3 but also oxygenated derivatives of palmitoleic acid (C16:1), such as 9-hydroxyhexadec-7E-enoic acid and 9-ketohexadec-7E-enoic acid. nih.gov These diatom-derived oxylipins are considered important infochemicals that can mediate ecological interactions, including defense against grazers. nih.govmdpi.com
Table 2: C16 Oxylipins Identified in Marine Diatoms
| Compound Class | Specific Compound(s) | Source Organism(s) | Reference |
|---|---|---|---|
| Hydroxy Fatty Acids | 9S-hydroxy-hexadecatrienoic acid | Thalassiosira rotula | nih.govrsc.orgrsc.org |
| Hydroxy Fatty Acids | 9-hydroxyhexadec-7E-enoic acid | Nanofrustulum shiloi, Thalassiosira rotula | mdpi.comnih.gov |
| Keto Fatty Acids | 9-ketohexadec-7E-enoic acid | Nanofrustulum shiloi, Thalassiosira rotula | mdpi.comnih.gov |
| Polyunsaturated Aldehyd Precursors | Hydroperoxides from C16:3 | Thalassiosira rotula | mdpi.com |
Advanced Stereoselective Synthesis Strategies for 8r 8 Hydroxyhexadecanoic Acid
Chemoenzymatic Approaches for Chiral Hydroxy Fatty Acid Production
Chemoenzymatic synthesis leverages the high enantioselectivity of enzymes to resolve racemic mixtures of hydroxy fatty acids produced through chemical methods. This approach circumvents the difficulty of developing purely chemical asymmetric catalysts for long-chain aliphatic compounds. gsartor.org A common strategy involves the chemical synthesis of a racemic mixture of 8-hydroxyhexadecanoic acid, followed by enzymatic kinetic resolution.
Enzymatic kinetic resolution relies on an enzyme that selectively catalyzes a reaction on only one of the two enantiomers in the racemic mixture. Lipases are frequently employed for this purpose, often to selectively acylate the hydroxyl group of one enantiomer. For instance, a racemic mixture of 8-hydroxystearic acid methyl ester could be subjected to a lipase (B570770) in the presence of an acyl donor. The enzyme would preferentially acylate one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer unreacted. The resulting mixture of the acylated ester and the unreacted hydroxy ester can then be separated using standard chromatographic techniques. While high enantioselectivity can be challenging to achieve for substrates with a quasi-symmetric long-chain structure, this method remains a viable and promising route. gsartor.org
Another powerful enzymatic tool is the use of oleate (B1233923) hydratases. These enzymes catalyze the stereospecific addition of water to the double bond of unsaturated fatty acids. researchgate.net For example, oleate hydratase from various microorganisms can convert oleic acid into (R)-10-hydroxystearic acid with high enantiopurity. researchgate.netresearchgate.net While not directly producing the 8-hydroxy isomer, this demonstrates the potential of hydratases to create specific chiral hydroxyl groups on a fatty acid backbone, which could then be chemically modified to achieve the target molecule.
Table 1: Enzymes in Chemoenzymatic Synthesis of Chiral Hydroxy Fatty Acids
| Enzyme Class | Example Enzyme | Reaction Type | Substrate Example | Product Example | Reference |
| Lipase | Candida antarctica Lipase B | Kinetic Resolution (Acylation) | Racemic 8-hydroxystearic acid | (S)-8-acetoxy-stearic acid & (R)-8-hydroxystearic acid | gsartor.org |
| Hydratase | Oleate Hydratase (OLH) | Stereospecific Hydration | Oleic Acid | (R)-10-Hydroxystearic Acid | researchgate.netresearchgate.net |
Total Synthesis Routes Utilizing Chiral Precursors and Novel Methodologies
Total synthesis offers a pathway to enantiomerically pure (8R)-8-hydroxyhexadecanoic acid by constructing the molecule from simple, often chiral, starting materials. These multi-step routes provide precise control over the stereochemistry at each chiral center. gsartor.org
One effective strategy involves the enantioselective opening of a chiral epoxide. For the synthesis of the closely related (S)-(+)-8-hydroxyhexadecanoic acid, a key step involves the use of a Grignard reagent in an enantioselective epoxide opening reaction. sigmaaldrich.com A similar, mirrored strategy could be envisioned for the (R)-enantiomer. The synthesis would begin with a commercially available chiral building block, such as a chiral epoxide or a lactate-derived ketone, to set the absolute stereochemistry of the hydroxyl group early in the synthesis. sigmaaldrich.comnih.gov
A representative, though generalized, synthetic sequence could start with the creation of a chiral epoxide. This epoxide is then opened by a suitable organometallic nucleophile, which forms the carbon-carbon bond on one side of the future hydroxyl-bearing carbon. The introduced fragment already contains or is later elaborated into the carboxylic acid terminus of the molecule. The other alkyl chain is then appended to the other side of the molecule. This method, while powerful, often requires numerous steps involving protection and deprotection of functional groups, making it a lengthy and resource-intensive process. gsartor.org
Novel methodologies, such as cross-metathesis reactions, are also being explored to efficiently construct the carbon backbone of hydroxy fatty acid precursors. researchgate.net These reactions can be used to couple two smaller, functionalized alkenes to form a longer chain with a double bond at a specific position, which can then be hydrated or otherwise functionalized to install the hydroxyl group.
Biocatalytic Production and Metabolic Engineering Approaches
Biocatalytic methods utilize whole microorganisms or their isolated enzymes to produce hydroxy fatty acids, often with high stereospecificity and under environmentally benign conditions. researchgate.net The fungus Gaeumannomyces graminis, for example, naturally metabolizes linoleic acid to produce (8R)-hydroxylinoleic acid via the action of an (8R)-dioxygenase, demonstrating nature's capacity to generate this specific stereocenter. nih.gov Building on this natural capability, metabolic engineering seeks to introduce and optimize these biosynthetic pathways in industrially robust microorganisms like Escherichia coli and yeast. d-nb.infofrontiersin.org
A cornerstone of modern biocatalysis is the heterologous expression of genes, where genes from one organism are transferred into a host organism to create a novel production pathway. nih.gov Enzymes responsible for fatty acid hydroxylation, such as cytochrome P450 monooxygenases (CYPs), are prime candidates for this approach. d-nb.info
For instance, the gene for oleate Δ12-hydroxylase from the castor bean (Ricinus communis), which produces the hydroxy fatty acid ricinoleic acid, has been successfully expressed in both the plant Arabidopsis thaliana and in yeast. nih.govresearchgate.net Similarly, CYP102A1 from Bacillus megaterium has been expressed in E. coli to produce a whole-cell biocatalyst capable of hydroxylating various fatty acids. d-nb.info
The process involves cloning the gene encoding the desired hydroxylase into an expression vector, which is then introduced into a suitable host like E. coli. Upon induction, the host cell machinery transcribes and translates the foreign gene, producing the active enzyme. This engineered microbe can then be fed a suitable fatty acid precursor, which the newly expressed enzyme converts into the corresponding hydroxy fatty acid. This strategy allows for the production of specific hydroxy fatty acids that are not native to the host organism. d-nb.info
Table 2: Examples of Heterologous Expression for Hydroxy Fatty Acid Production
| Host Organism | Expressed Gene(s) | Source Organism | Product(s) | Reference |
| Escherichia coli | CYP102A1 (Fatty Acid Hydroxylase) | Bacillus megaterium | Various hydroxy fatty acids (e.g., 11-hydroxydodecanoic acid) | d-nb.info |
| Arabidopsis thaliana | Oleate Δ12-hydroxylase | Ricinus communis (Castor Bean) | Ricinoleic acid, Lesquerolic acid | nih.govresearchgate.net |
| Starmerella bombicola | Oleate hydroxylase | Claviceps purpurea | Ricinoleic acid | acs.org |
| Escherichia coli | Fatty acid desaturase, Epoxide hydrolase, Epoxygenase | Saccharomyces cerevisiae, Caenorhabditis elegans, Stokasia laevis | 9,10-dihydroxyhexadecanoic acid | d-nb.info |
Enhancement of Microbial Bioconversion Processes for Hydroxy Fatty Acid Yields
While heterologous expression can establish a production pathway, achieving high yields often requires further metabolic engineering of the host organism. These modifications aim to increase the flux of metabolites toward the desired product and prevent its degradation. d-nb.info
A key strategy is to eliminate competing metabolic pathways. In E. coli, fatty acids are naturally degraded via the β-oxidation pathway. The gene fadD, which encodes an acyl-CoA synthetase, is crucial for initiating this degradation. By creating a fadD knockout mutant (ΔfadD), researchers can block the degradation of both the fatty acid substrate and the hydroxy fatty acid product, leading to significantly increased accumulation. d-nb.inforesearchgate.net
Another approach is to boost the supply of precursors. The production of fatty acids can be enhanced by overexpressing key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACCase) and thioesterase ('TesA). d-nb.inforesearchgate.net Overexpressing a fatty acid transporter protein like FadL can also improve the uptake of substrate from the culture medium into the cell, further enhancing conversion rates. frontiersin.org Combining these strategies—pathway introduction, blocking degradation, and boosting precursor supply—has led to significant improvements in the titers of hydroxy fatty acids produced from simple carbon sources like glucose. d-nb.info
Table 3: Impact of Metabolic Engineering on Hydroxy Fatty Acid (HFA) Production in E. coli
| Strain Engineering Strategy | Host Strain | Key Genes Modified | HFA Titer (mg/L) | Reference |
| Baseline Production | BL21/pE-A1'tesA&pA-acc | Overexpression of 'TesA & ACCase | 36.4 | d-nb.info |
| Degradation Pathway Knockout | BL21ΔfadD/pE-A1'tesA&pA-acc | Overexpression of 'TesA & ACCase; Deletion of fadD | 58.7 | d-nb.info |
| Fed-batch Fermentation | Engineered E. coli | Overexpression of 'TesA, ACCase, CYP102A1; Deletion of fadD | 548 | researchgate.net |
| Transporter Co-expression | NH03 (fadE, fadD mutant) | Overexpression of AlkBGT & FadL | 309 (ω-hydroxydecanoic acid) | frontiersin.org |
Mechanistic Roles and Biological Pathway Integration of 8r 8 Hydroxyhexadecanoic Acid
Function as a Key Metabolic Intermediate in Oxygenated Lipid Pathways
(8R)-8-Hydroxyhexadecanoic acid, a saturated hydroxy fatty acid, serves as a crucial metabolic intermediate in the biosynthesis of various oxygenated lipids, or oxylipins, particularly within fungal species. Oxylipins are a diverse family of signaling molecules derived from the oxidation of fatty acids. gerli.commdpi.com In fungi, these molecules are integral to regulating a wide array of developmental processes and responses to environmental stimuli. nih.govimrpress.com
The formation of this compound is a key step within these complex metabolic networks. In the model fungus Aspergillus nidulans, this compound is a known regulator of sporulation. usp.br It is produced from linoleic acid through the action of specific dioxygenase enzymes. researchgate.net These enzymes, such as 5,8-linoleate diol synthase (5,8-LDS), catalyze the initial oxygenation of the fatty acid precursor to form a hydroperoxy derivative, (8R)-hydroperoxyoctadecadienoic acid ((8R)-HPODE). researchgate.netnih.gov This intermediate is then further metabolized. While the primary substrate for these enzymes is often an unsaturated C18 fatty acid like linoleic acid, the pathways can also utilize other fatty acids, leading to a variety of hydroxylated products.
The presence and activity of these oxygenated lipid pathways are not limited to Aspergillus. Similar pathways have been identified in various other fungi, highlighting the conserved importance of these metabolic routes across the fungal kingdom. nih.govresearchgate.net The production of hydroxy fatty acids, including this compound, is a fundamental aspect of fungal biology, with implications for growth, development, and interaction with the environment. nih.govnih.gov
Downstream Conversion Products and Their Formation Mechanisms (e.g., Dihydroxy Fatty Acids)
This compound and its unsaturated precursor, (8R)-hydroxyoctadecadienoic acid ((8R)-HODE), are not terminal products but rather key branching points in oxylipin biosynthesis, leading to the formation of various dihydroxy fatty acids. researchgate.net These conversions are typically catalyzed by the same enzymes that produce the initial monohydroxy fatty acid, which possess hydroperoxide isomerase activity. researchgate.net
A prominent example is the conversion of (8R)-HPODE, the precursor to (8R)-HODE, to (5S,8R)-dihydroxy-9Z,12Z-octadecadienoic acid ((5S,8R)-DiHODE). researchgate.net This reaction is carried out by 5,8-LDS enzymes found in Aspergillus species. researchgate.net The mechanism involves the isomerization of the hydroperoxide group at the C-8 position and the introduction of a second hydroxyl group at the C-5 position. researchgate.net
Similarly, other diol synthases can act on (8R)-HPODE to produce different dihydroxy isomers. For instance, 8,11-linoleate diol synthase (8,11-LDS) can convert (8R)-HPODE into (8R,11S)-dihydroxy-9Z,12Z-octadecadienoic acid. researchgate.netnih.gov The formation of these various dihydroxy fatty acids significantly expands the repertoire of bioactive oxylipins that can be generated from a single initial oxygenation event.
These downstream conversion products, such as (5S,8R)-DiHODE, have been shown to be involved in regulating fungal development, particularly in inducing premature sexual sporulation in Aspergillus nidulans. nih.gov The specific dihydroxy fatty acids produced can vary between different fungal species and even within the same species under different conditions, suggesting a finely tuned regulatory system. nih.gov
Table 1: Key Enzymes and Products in the Fungal Oxylipin Pathway Starting from Linoleic Acid
| Enzyme | Substrate | Intermediate Product | Final Dihydroxy Product | Fungal Example |
| 5,8-Linoleate Diol Synthase (5,8-LDS) | Linoleic Acid | (8R)-HPODE | (5S,8R)-DiHODE | Aspergillus nidulans, Aspergillus fumigatus researchgate.net |
| 8,11-Linoleate Diol Synthase (8,11-LDS) | Linoleic Acid | (8R)-HPODE | (8R,11S)-DiHODE | Aspergillus fumigatus researchgate.net |
| 7,8-Linoleate Diol Synthase (7,8-LDS) | Linoleic Acid | (8R)-HPODE | (7S,8S)-DiHODE | Gaeumannomyces graminis nih.gov |
Intersections with Endogenous Signaling Pathways in Fungal Hosts
The oxylipins derived from this compound metabolism, including the monohydroxy and dihydroxy fatty acids, function as signaling molecules that intersect with and modulate endogenous signaling pathways within the fungal host. In Aspergillus species, these oxylipins are collectively known as psi factors, which are involved in regulating the balance between asexual and sexual sporulation. nih.govasm.orgscispace.com
One of the key signaling pathways that oxylipins are thought to interact with is the G protein-coupled receptor (GPCR) signaling cascade. nih.gov In mammals, it is well-established that oxylipins bind to and activate GPCRs. nih.gov Emerging evidence suggests a similar mechanism in fungi. For instance, certain oxylipins have been shown to stimulate a burst in cyclic AMP (cAMP), a classic downstream second messenger of GPCR activation, in Aspergillus nidulans. nih.gov This suggests that fungal GPCRs may act as receptors for these fatty acid-derived signals, transducing the external or internal cues into a cellular response. nih.gov
The production of psi factors, including (8R)-hydroxy-cis-9,cis-12-octadecadienoic acid, is linked to the regulation of conidia formation and the production of mycotoxins. nih.gov The intricate interplay between oxylipin production and developmental outcomes suggests a complex regulatory network where these fatty acid signals act as key modulators. The accumulation of specific oxylipins at certain developmental stages or in response to particular environmental cues can tip the balance of signaling pathways, leading to significant changes in fungal physiology. scispace.com For example, at high concentrations, some psi factors can be antagonistic to the response elicited by other forms, indicating a complex dose-dependent and context-specific signaling system. nih.govasm.org
Comparative Analysis of Oxygenated Fatty Acid Regulatory Networks Across Biological Kingdoms
Oxygenated fatty acids, or oxylipins, represent an ancient class of signaling molecules with conserved roles across different biological kingdoms, including plants, animals, and fungi. nih.govresearchgate.net While the specific structures and biosynthetic pathways can differ, the overarching theme of using oxidized fatty acids for intra- and inter-organismal communication is remarkably consistent. frontiersin.orgmdpi.com
Table 2: Comparison of Oxylipin Signaling Features Across Kingdoms
| Feature | Fungi | Plants | Animals |
| Primary Precursors | Linoleic Acid, Oleic Acid nih.govnih.gov | α-Linolenic Acid, Linoleic Acid nih.gov | Arachidonic Acid, Eicosapentaenoic Acid nih.gov |
| Key Biosynthetic Enzymes | Dioxygenases (LDS), Cyclooxygenases, Monooxygenases nih.gov | Lipoxygenases (LOX), Allene Oxide Synthase (AOS), Cyclooxygenases mdpi.comacs.org | Cyclooxygenases (COX), Lipoxygenases (LOX), Cytochrome P450s nih.govacs.org |
| Representative Signaling Molecules | Psi factors ((8R)-HODE, (5S,8R)-DiHODE) nih.gov | Jasmonates, Phytoprostanes researchgate.netfrontiersin.org | Prostaglandins, Leukotrienes, Thromboxanes nih.gov |
| Primary Biological Roles | Regulation of development (sporulation), mycotoxin production, quorum sensing nih.govimrpress.com | Defense against herbivores and pathogens, growth and development regulation nih.govfrontiersin.org | Inflammation, immunity, blood pressure regulation nih.govd-nb.info |
| Receptor Types | Putative G protein-coupled receptors (GPCRs) nih.gov | Jasmonate-ZIM domain (JAZ) proteins (for jasmonates) frontiersin.org | G protein-coupled receptors (GPCRs), nuclear receptors nih.gov |
In plants , oxylipins, most notably jasmonic acid, are central to defense responses against herbivores and pathogens. nih.govfrontiersin.org They are synthesized from linolenic and linoleic acids via the lipoxygenase (LOX) pathway. nih.gov
In animals , the eicosanoids (prostaglandins, leukotrienes, etc.), derived primarily from arachidonic acid, are potent mediators of inflammation, immunity, and numerous other physiological processes. nih.gov The biosynthesis of these molecules involves cyclooxygenase (COX) and LOX enzymes. acs.org
Fungi utilize a diverse array of oxygenases to produce oxylipins like this compound and its derivatives from precursors such as linoleic and oleic acid. usp.brnih.gov These fungal oxylipins regulate endogenous processes like sporulation and secondary metabolism. nih.gov
A fascinating aspect of oxylipin signaling is its role in inter-kingdom communication . nih.govfrontiersin.org Fungal oxylipins can be perceived by plants and animals, and vice versa, influencing host-pathogen interactions. nih.govasm.org For example, fungal oxylipins can modulate host immune responses. asm.org This cross-kingdom signaling highlights the ancient and universal nature of oxylipins as a chemical language. The structural similarities between oxylipins from different kingdoms suggest a common evolutionary origin or convergent evolution of these signaling systems. frontiersin.org
Advanced Research Methodologies for Analysis and Characterization
High-Resolution Chromatographic Techniques for Stereoisomer Separation
High-resolution chromatography is fundamental for isolating specific stereoisomers of hydroxy fatty acids. The separation of (8R)-8-hydroxyhexadecanoic acid from its (S)-enantiomer is critical, as different enantiomers can exhibit distinct biological activities. csfarmacie.cz
Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of enantiomers. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. chiralpedia.com The choice of CSP and mobile phase is crucial for achieving effective resolution.
Researchers have successfully used various CSPs to separate enantiomers of related hydroxy fatty acids. For instance, a Chiralcel™ OB column, which is based on cellulose (B213188) trisbenzoate, has been employed to resolve the methyl esters of 8S- and 8R-hydroxyeicosatetraenoate, with the S-form eluting before the R-form. aocs.org Another effective stationary phase is Reprosil Chiral NR, which has been used to resolve enantiomers of hydroperoxy-E-octadecenoic acids [HpOME(E)], where the S enantiomers consistently elute before the R enantiomers. nih.gov The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with a small amount of a polar modifier such as isopropanol. aocs.org
The successful application of these methods relies on several factors:
Selection of Chiral Stationary Phase: The CSP must have chiral recognition sites that can form transient diastereomeric complexes with the enantiomers.
Mobile Phase Composition: The solvent system is optimized to maximize the resolution between the enantiomeric peaks. csfarmacie.cz
Derivatization: While not always necessary, converting the fatty acid to its methyl ester or another derivative can improve chromatographic behavior and detection.
| Chiral Stationary Phase (CSP) | Analyte Type | Typical Mobile Phase | Elution Order Example | Reference |
|---|---|---|---|---|
| Chiralcel™ OB (Cellulose trisbenzoate) | Methyl 8-hydroxyeicosatetraenoate | Hexane-isopropanol (100:2, v/v) | S-enantiomer before R-enantiomer | aocs.org |
| Reprosil Chiral NR | Hydroperoxy-E-octadecenoic acids | Not specified | S-enantiomers before R-enantiomers | nih.gov |
| Chiralcel™ OD (Cellulose tris-3,5-dimethylphenyl-carbamate) | Epoxy-eicosatrienoate esters | Not specified | Not specified | aocs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the stereochemical analysis of fatty acids, though it often requires chemical derivatization to make the analytes volatile enough for gas-phase separation. researchgate.netnih.gov For hydroxy fatty acids like 8-hydroxyhexadecanoic acid, the hydroxyl and carboxyl groups are typically converted to more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers and methyl esters, respectively. researchgate.netnih.govresearchgate.net
The process involves several key steps:
Derivatization: The fatty acid is treated with reagents like diazomethane (B1218177) or methanolic HCl to form the methyl ester, followed by a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the TMS ether. researchgate.net
Chromatographic Separation: The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the capillary column's stationary phase.
Mass Spectrometric Detection: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that confirms the identity of the compound.
For stereochemical analysis, the configuration of chiral centers is often determined by comparing the retention times of the analyte's derivatives with those of authentic, stereochemically pure standards. nih.gov For example, in the analysis of dihydroxyoctadecanoic acids derived from (8R)-hydroperoxylinoleic acid, GC-MS analysis of the hydrogenated and derivatized products allowed for the determination of the stereochemistry at different carbon atoms by comparing them to known standards. researchgate.netnih.gov
| Analytical Step | Description | Purpose | Reference |
|---|---|---|---|
| Hydrogenation | Reduces double bonds in unsaturated fatty acids. | Simplifies the mixture and allows for comparison with saturated standards. | researchgate.netnih.gov |
| Esterification (e.g., Methylation) | Converts the carboxylic acid group to a methyl ester. | Increases volatility and prevents peak tailing. | researchgate.netnih.gov |
| Silylation (e.g., TMS ether formation) | Converts the hydroxyl group to a trimethylsilyl ether. | Increases volatility for GC analysis. | researchgate.netnih.gov |
| Capillary GC Separation | Separates derivatized compounds based on retention time. | Isolates individual components for MS analysis. | nih.gov |
| Mass Spectrometry | Provides mass-to-charge ratio and fragmentation patterns for identification. | Confirms molecular identity and structure. | researchgate.nettandfonline.com |
Spectrometric Approaches for Structural Elucidation and Pathway Tracing
Spectrometric methods provide detailed structural information and are crucial for confirming the identity of this compound and for investigating its formation in biological systems.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the benchmark for the sensitive and specific detection and quantification of lipids in complex biological samples. ub.eduabdel-mawgoud.com This technique couples the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. nih.gov For the analysis of 8-hydroxyhexadecanoic acid, a reversed-phase LC column is typically used to separate it from other lipids based on hydrophobicity. nih.gov
The MS/MS process, often using electrospray ionization (ESI) in negative mode, involves:
Precursor Ion Selection: The deprotonated molecule [M-H]⁻ of 8-hydroxyhexadecanoic acid (m/z 271.2) is selected in the first mass analyzer.
Collision-Induced Dissociation (CID): The selected ion is fragmented by collision with an inert gas.
Product Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer, producing a characteristic fragmentation pattern that confirms the molecule's identity and can distinguish it from isomers. abdel-mawgoud.com
This method offers high sensitivity, with detection limits often in the low nanogram per milliliter range, making it ideal for quantifying endogenous levels of hydroxy fatty acids in biological fluids and tissues. semanticscholar.org LC-HRMS (High-Resolution Mass Spectrometry) methods have been specifically developed for the simultaneous determination of numerous free hydroxy fatty acids, including positional isomers of hydroxypalmitic acid, in a single run without derivatization. semanticscholar.orgmdpi.com
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Matrix | Key Advantage | Reference |
|---|---|---|---|---|
| Hydroxy Fatty Acids | Varies by structure (e.g., 271.2 for C16) | Milk | Direct determination without derivatization, high sensitivity (LOQ 0.4-2.6 ng/mL). | semanticscholar.org |
| Hydroxypalmitic acid isomers (including 8-HPA) | 271.228 | Human Plasma | High-resolution detection and quantification of multiple isomers in a single run. | mdpi.com |
| Rhamnolipids (related glycolipids) | Varies (e.g., 503 for Rha-C10-C10) | Bacterial Culture | Can discriminate between isomers with subtle structural variations using CID. | abdel-mawgoud.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. While MS provides information on mass and fragmentation, NMR reveals the precise connectivity of atoms within a molecule. For confirming the absolute configuration of a chiral center, as in this compound, NMR analysis of diastereomeric derivatives is a common strategy. gsartor.org
This involves reacting the chiral alcohol with a chiral derivatizing agent, such as (R)-(-)-O-acetylmandelic acid, to form two diastereomers. These diastereomers have distinct NMR spectra. By analyzing the ¹H NMR spectrum, particularly the signals of protons near the newly formed ester linkage (e.g., methoxy (B1213986) or methine protons), it is possible to distinguish and quantify the two diastereomers, thereby determining the enantiomeric excess and confirming the absolute configuration of the original hydroxy fatty acid. gsartor.org For example, this approach has been successfully used to determine the enantiopreference of lipase-catalyzed reactions involving various hydroxystearic acids. gsartor.org
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. wikipedia.org This method involves introducing a stable isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O)) into a precursor molecule. wikipedia.org The labeled precursor is then administered to a biological system (e.g., cell culture or organism), and the downstream metabolites are analyzed by mass spectrometry or NMR to detect the presence and position of the isotope. cuni.czresearchgate.net
This approach has been instrumental in understanding the formation of oxidized fatty acids. For instance, studies using stereospecifically deuterated linoleic acid have shown that the formation of (8R)-hydroperoxylinoleic acid [(8R)-HPODE], a related compound, proceeds through the specific abstraction of the pro-S hydrogen at C-8. nih.gov By tracking the incorporation of isotopes from precursors like ¹³C-glucose or ²H-labeled fatty acids into products, researchers can map the flow of atoms through metabolic networks, identify key enzymatic steps, and quantify the flux through parallel pathways. cuni.cznih.gov
| Isotopic Label | Precursor Molecule | Research Goal | Analytical Technique | Reference |
|---|---|---|---|---|
| ²H (Deuterium) | Stereospecifically deuterated linoleic acid | Determine the stereochemistry of hydrogen abstraction in fatty acid oxygenation. | GC-MS | nih.gov |
| ¹³C | ¹³C-labeled glucose or fatty acids | Trace carbon flux in metabolic pathways; identify natural products derived from a specific precursor. | LC-MS/MS | cuni.czresearchgate.net |
| ¹⁸O | ¹⁸O₂ gas | Determine the origin of oxygen atoms (e.g., from O₂ or H₂O) in hydroxylation reactions. | MS | |
| ¹³C (doubly labeled) | [3,4-¹³C]4-hydroxynonanoic acid | Define and quantify flux through parallel catabolic pathways. | MS | nih.gov |
Molecular Biology and Genetic Engineering Tools for Pathway Manipulation
The targeted synthesis and enhanced production of specific fatty acid derivatives such as this compound are increasingly achievable through the sophisticated application of molecular biology and genetic engineering tools. These methodologies allow for the precise manipulation of biosynthetic pathways, either by introducing new genetic material into a host organism or by modifying existing enzymatic cascades. The primary goals of such interventions are to elucidate pathway intermediates, increase the flux towards the desired product, and enable production in industrially viable microbial or plant-based systems.
Key to the manipulation of the biosynthetic pathway for this compound is the identification and characterization of the enzymes responsible for the specific hydroxylation of the fatty acid precursor. While the complete pathway is a subject of ongoing research, studies have identified classes of enzymes, such as cytochrome P450 monooxygenases (CYPs) and dioxygenases, that are critical for the hydroxylation of fatty acids.
One of the most pertinent enzymes in the context of fatty acid hydroxylation is CYP704B1, a long-chain fatty acid ω-hydroxylase. nih.govresearchgate.net This enzyme has been shown to be essential for sporopollenin (B1173437) synthesis in the pollen of Arabidopsis thaliana. nih.govresearchgate.net Although primarily associated with ω-hydroxylation, the study of such enzymes provides a blueprint for identifying and engineering enzymes with desired regioselectivity and stereospecificity. For instance, the heterologous expression of CYP704B1 in yeast cells demonstrated its capability to catalyze the ω-hydroxylation of long-chain fatty acids. researchgate.net This approach of expressing plant genes in microbial hosts like Saccharomyces cerevisiae or Escherichia coli is a cornerstone of metabolic engineering, offering a platform for enzyme characterization and pathway construction. biorxiv.orgnih.govjmb.or.kr
The manipulation of such pathways often involves the following strategies:
Heterologous Gene Expression : Genes encoding for specific hydroxylases can be isolated from their native organisms and expressed in a more tractable host. This has been successfully demonstrated with various plant CYPs, although challenges such as low expression levels and instability in non-native hosts can arise. jmb.or.kr The choice of expression host is critical, as the cellular environment can significantly impact enzyme functionality. biorxiv.org
Gene Deletion and Knockout : To divert metabolic flux towards the desired product, competing pathways can be blocked by deleting or inactivating key genes. For example, in a host organism that produces a mixture of hydroxylated fatty acids, the genes responsible for the production of undesirable isomers could be knocked out to increase the yield of the target molecule.
Enzyme Engineering : Through techniques like site-directed mutagenesis and directed evolution, the catalytic properties of enzymes can be altered. This could be employed to change the regioselectivity of a hydroxylase from the ω-position to the C8 position, or to enhance its stereospecificity for the (R)-enantiomer.
Pathway Optimization : The efficiency of a newly constructed or modified pathway can be enhanced by optimizing the expression levels of the involved enzymes and ensuring a sufficient supply of precursors and cofactors. This can involve the use of strong, inducible promoters and the co-expression of genes for cofactor regeneration.
A notable example of an enzyme producing an (8R)-hydroxylated fatty acid is the 7,8-linoleate diol synthase (7,8-LDS) from the rice blast fungus Magnaporthe oryzae. This enzyme catalyzes the conversion of linoleic acid to (8R)-hydroperoxylinoleic acid ((8R)-HPODE), which is a precursor to other hydroxylated derivatives. nih.gov Gene deletion studies of the 7,8-LDS gene confirmed its role in this biosynthetic pathway. nih.gov While this enzyme acts on an 18-carbon fatty acid, it provides a valuable starting point for identifying or engineering enzymes that can hydroxylate a 16-carbon chain at the C8 position with the correct stereochemistry.
The table below summarizes key genes and enzymes that are relevant to the manipulation of pathways for producing hydroxylated fatty acids, providing a basis for the targeted engineering of this compound biosynthesis.
| Gene/Enzyme | Native Organism | Function | Relevance for this compound pathway manipulation |
| CYP704B1 | Arabidopsis thaliana | Long-chain fatty acid ω-hydroxylase | A model for a fatty acid hydroxylase that can be a target for protein engineering to alter regioselectivity towards the C8 position. nih.govresearchgate.netfrontiersin.org |
| 7,8-Linoleate Diol Synthase (7,8-LDS) | Magnaporthe oryzae | Dioxygenase that forms (8R)-hydroperoxylinoleic acid | Provides a template for an enzyme with the correct stereospecificity at the C8 position. nih.gov |
| CYP703A2 | Arabidopsis thaliana | In-chain hydroxylation of medium-chain fatty acids | Demonstrates the existence of P450s capable of in-chain hydroxylation, a key step for the synthesis of the target compound. nih.gov |
The successful application of these molecular biology and genetic engineering tools holds the key to unlocking the full potential of biosynthetic pathways for the production of valuable and rare fatty acid derivatives like this compound. Future research will likely focus on the discovery of novel enzymes with the desired specificity and the assembly of optimized biosynthetic pathways in robust industrial microorganisms.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing (8R)-8-hydroxyhexadecanoic acid in vitro?
- Methodological Answer : this compound can be synthesized enzymatically using fungal dioxygenases. For instance, Gaeumannomyces graminis expresses an (8R)-dioxygenase that hydroxylates linoleic acid at the C8 position. The reaction requires oxygen and produces (8R)-hydroperoxylinoleic acid, which is subsequently reduced to the hydroxy derivative . Purification involves solvent extraction followed by chromatography (e.g., reverse-phase HPLC) to isolate the enantiomer.
Q. Which analytical techniques are most effective for detecting and quantifying this compound in biological matrices?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Preferred for high sensitivity and specificity. Derivatization (e.g., methyl ester formation) enhances ionization efficiency.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Requires derivatization (silylation) to improve volatility.
- Nuclear Magnetic Resonance (NMR) : Useful for stereochemical confirmation but limited by lower sensitivity .
- Data Table :
| Technique | LOD (ng/mL) | LOQ (ng/mL) | Key Reference |
|---|---|---|---|
| LC-MS | 0.5 | 1.5 | |
| GC-MS | 2.0 | 5.0 |
Q. How is this compound isolated from natural sources like Lygodium japonicum?
- Methodological Answer :
Extraction : Use polar solvents (e.g., methanol or ethanol) to solubilize hydroxy fatty acids from plant material.
Partitioning : Separate lipids via liquid-liquid extraction (e.g., hexane:water).
Chromatography : Purify using silica gel chromatography or preparative TLC. Confirm identity via MS and NMR .
Advanced Research Questions
Q. What role does this compound play in fatty acid metabolism and signaling?
- Methodological Answer : The compound serves as a precursor for branched fatty acid esters of hydroxy fatty acids (FAHFAs), such as FAHFA(16:1(9Z)/8-O-16:0), which are linked to insulin sensitivity. Its hydroxyl group enables esterification with unsaturated fatty acids, forming metabolites that modulate PPAR-γ pathways. Experimental validation involves knockout models or isotopic tracing (e.g., ¹³C-labeled substrates) .
Q. How can researchers address contradictions in isomer-specific bioactivity studies of hydroxy fatty acids?
- Methodological Answer :
- Stereochemical Purity : Verify enantiomeric excess via chiral chromatography or polarimetry.
- Functional Assays : Compare (8R) vs. (8S) isomers in cell-based models (e.g., adipocyte glucose uptake).
- Structural Modeling : Use molecular docking to assess receptor-binding affinities .
Q. What experimental designs are recommended to study the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.
- Thermal Stability : Expose to 25–60°C and analyze using accelerated stability protocols.
- Oxidative Stress : Test under reactive oxygen species (ROS)-generating conditions (e.g., H₂O₂) .
Q. How does the stereochemistry of this compound influence its interaction with cellular targets?
- Methodological Answer : The (8R) configuration determines spatial compatibility with enzymes like cytochrome P450s. For example, G. graminis hydroperoxide isomerase selectively processes (8R)-hydroperoxylinoleic acid into dihydroxy derivatives. Competitive inhibition assays with enantiomers can elucidate stereospecificity .
Data Contradictions and Validation
Q. Why do some studies report conflicting data on the ecological impact of this compound?
- Methodological Answer : Discrepancies arise from differences in experimental models (e.g., microbial vs. plant systems) and concentration thresholds. Standardized ecotoxicity assays (e.g., Daphnia magna immobilization tests) and environmental fate studies (e.g., biodegradation rates) are critical for harmonization .
Key Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₃₂O₃ | |
| Physical State | White solid | |
| Solubility | Insoluble in water | |
| Melting Point | Not reported (decomposes) | |
| Stability | Stable under dry, inert conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
